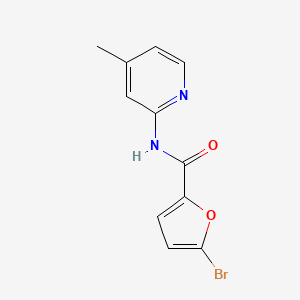
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as APMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has shown promising results in different studies, particularly in the area of medicinal chemistry.
作用机制
The mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling. This inhibition leads to the activation of insulin signaling and the improvement of glucose uptake.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. In vivo studies have shown that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can inhibit tumor growth and metastasis in animal models. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
The advantages of using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments include its high yield and purity, its broad range of applications, and its relatively low cost. However, there are also limitations to using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. One area of interest is the development of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea and its potential toxicity.
合成方法
The synthesis of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea involves the reaction of 4-acetylphenyl isothiocyanate with 4-pyridinemethanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through recrystallization.
科学研究应用
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to exhibit anticancer, antitumor, and antiviral activities. In biochemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a fluorescent probe for the detection of metal ions. In material science, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a precursor for the synthesis of metal sulfide nanoparticles.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)13-2-4-14(5-3-13)18-15(20)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYRKNEUKBDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)

![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)
![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)

![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)